molecular formula C9H8Cl2OS B13650026 3-((3,4-Dichlorophenyl)thio)propanal

3-((3,4-Dichlorophenyl)thio)propanal

Cat. No.: B13650026
M. Wt: 235.13 g/mol
InChI Key: OREIKEGFUIDVKJ-UHFFFAOYSA-N
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Description

3-((3,4-Dichlorophenyl)thio)propanal (CAS 844885-07-0) is a sulfur-containing aldehyde derivative featuring a 3,4-dichlorophenylthio group attached to a propanal backbone. This compound is characterized by its molecular formula C₉H₇Cl₂OS and molecular weight of 249.13 g/mol.

Properties

Molecular Formula

C9H8Cl2OS

Molecular Weight

235.13 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)sulfanylpropanal

InChI

InChI=1S/C9H8Cl2OS/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-4,6H,1,5H2

InChI Key

OREIKEGFUIDVKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SCCC=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dichlorophenyl)thio)propanal typically involves the reaction of 3,4-dichlorothiophenol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .

Industrial Production Methods

Industrial production of 3-((3,4-Dichlorophenyl)thio)propanal follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors, and the product is purified using industrial-scale purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dichlorophenyl)thio)propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

3-((3,4-Dichlorophenyl)thio)propanal has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3,4-Dichlorophenyl)thio)propanal involves its interaction with specific molecular targets and pathways. The compound’s thioether linkage and aldehyde group allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Thiophene-Based Propanals

3-Thiophenepropanal (CAS 62656-49-9) shares the propanal backbone but replaces the 3,4-dichlorophenyl group with a thiophen-3-yl moiety. Key differences include:

Property 3-((3,4-Dichlorophenyl)thio)propanal 3-Thiophenepropanal
Molecular Formula C₉H₇Cl₂OS C₇H₈OS
Molecular Weight (g/mol) 249.13 140.21
Substituent 3,4-Dichlorophenylthio Thiophen-3-yl
Status Discontinued Active (commercially listed)

Key Observations :

  • The thiophene moiety in the latter may enhance π-π stacking interactions in materials science applications, whereas chlorine substituents in the former could favor hydrophobic interactions in biological systems.

Urea Derivatives with 3,4-Dichlorophenyl Groups

Di-substituted ureas such as 1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU) and 1-(2-chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea (NCPdCPU) share the 3,4-dichlorophenyl substituent but differ in functional groups (urea vs. thio-propanal) .

Compound Functional Group Key Substituents Reported Activity
BTdCPU Urea Benzothiadiazole, 3,4-dichlorophenyl Growth inhibition mechanisms
NCPdCPU Urea 2-Chloro-5-nitrophenyl Similar bioactivity
3-((3,4-DCP)t)propanal Thio-propanal 3,4-Dichlorophenylthio Undocumented bioactivity

Key Observations :

  • The urea functional group in BTdCPU and NCPdCPU enables hydrogen bonding, critical for target binding in growth inhibition studies.
  • The 3,4-dichlorophenyl group is a common motif in bioactive compounds, possibly contributing to lipophilicity and membrane permeability in both urea and thio-propanal derivatives.

Substituted Propanol Derivatives

lists compounds such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, which share a three-carbon backbone but feature hydroxyl and methylamino groups instead of an aldehyde .

Compound Functional Groups Substituents Potential Applications
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Propanol, methylamino Thiophen-2-yl Pharmaceutical intermediates
3-((3,4-DCP)t)propanal Thio-propanal 3,4-Dichlorophenylthio Undocumented

Key Observations :

  • The hydroxyl and amino groups in propanol derivatives enable hydrogen bonding and salt formation, enhancing solubility in polar solvents. The aldehyde group in 3-((3,4-DCP)t)propanal, however, may limit stability due to oxidation susceptibility.
  • Synthetic routes for propanol derivatives (e.g., reductive amination) differ significantly from thio-propanal synthesis, which likely involves thiol-alkylation or oxidation steps.

Biological Activity

3-((3,4-Dichlorophenyl)thio)propanal is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article summarizes the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

3-((3,4-Dichlorophenyl)thio)propanal contains a thioether linkage and an aldehyde functional group, which contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation to form carboxylic acids, reduction to alcohols, and substitution reactions with nucleophiles .

The biological activity of 3-((3,4-Dichlorophenyl)thio)propanal is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can alter the function of these biomolecules, potentially leading to various biological effects. The presence of the dichlorophenyl group enhances its reactivity and specificity towards certain targets .

Anticancer Activity

Research has indicated that compounds similar to 3-((3,4-Dichlorophenyl)thio)propanal exhibit antiproliferative properties against various cancer cell lines. For instance, studies have shown that derivatives with similar structural features can inhibit the growth of human cervix carcinoma (HeLa) cells and murine leukemia cells (L1210) at micromolar concentrations .

Antiviral Activity

In vitro studies have demonstrated that certain derivatives related to 3-((3,4-Dichlorophenyl)thio)propanal possess antiviral properties against poliovirus strains. Compounds exhibiting structural similarities were active at submicromolar concentrations against multiple viral strains, suggesting potential applications in antiviral drug development .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific functional groups in determining the biological activity of compounds related to 3-((3,4-Dichlorophenyl)thio)propanal. For example:

Compound IC50 (μM) Activity
3-((3,4-Dichlorophenyl)thio)propanalNot explicitly testedPotentially active
Similar derivative A9.6 ± 0.7Active against endothelial cells
Similar derivative B41 ± 3Less active than A

This table illustrates how modifications in structure can significantly influence the potency and selectivity of compounds .

Case Studies

  • Anticancer Studies : A study evaluated the antiproliferative effects of various synthesized compounds on cancer cell lines. It was found that modifications leading to increased lipophilicity enhanced cellular uptake and cytotoxicity .
  • Antiviral Screening : In a screening for antiviral activity against poliovirus strains, several derivatives showed promising results with submicromolar activity, indicating their potential as lead compounds for further development .

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